1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
1-(4-Fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 4-fluorophenyl group at position 1 and a 3-methoxyphenyl carboxamide moiety at position 2. Its synthesis likely involves palladium-catalyzed cross-coupling or amide bond formation, as seen in related compounds .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-27-18-5-2-4-17(14-18)23-21(26)25-13-12-24-11-3-6-19(24)20(25)15-7-9-16(22)10-8-15/h2-11,14,20H,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBHAUASHBNRJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the dihydropyrrolo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions.
Attachment of the methoxyphenyl group: This can be accomplished through electrophilic aromatic substitution or other suitable methods.
Formation of the carboxamide functional group: This step typically involves the reaction of an amine with a carboxylic acid derivative under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is of interest for its potential therapeutic properties, including its ability to interact with specific biological targets.
Biological Studies: It can be used as a tool compound to study various biological processes and pathways.
Chemical Biology: Researchers use this compound to investigate the mechanisms of action of related molecules and to develop new chemical probes.
Industrial Applications: The unique structural features of this compound make it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Core Heterocycle Modifications
- Pyrrolo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyrazine ():
The imidazo[1,2-a]pyrazine core in compound 7i introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity compared to the pyrrolo core. This modification may improve binding to polar enzyme active sites but reduce membrane permeability . - Pyrazolo[4,3-b]pyridine ():
The pyrazolo-pyridine system in compound 25 offers a planar, aromatic structure, favoring π-π stacking interactions. This contrasts with the partially saturated pyrrolo[1,2-a]pyrazine in the target compound, which could confer conformational flexibility .
Substituent Effects
- Fluorophenyl vs. Methoxyphenyl Positioning: The target compound’s 4-fluorophenyl group (electron-withdrawing) and 3-methoxyphenyl (electron-donating) create a dipole moment that may influence solubility and target affinity.
- Ethoxy vs. Methoxy Groups ( vs. Target): The 4-ethoxyphenyl group in ’s compound introduces higher lipophilicity (logP +0.5 vs. methoxy), likely enhancing blood-brain barrier penetration but reducing aqueous solubility .
Biological Activity
1-(4-fluorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrazine core with specific substitutions that influence its biological activity:
- Fluorophenyl Group : Enhances lipophilicity and may affect binding affinity.
- Methoxyphenyl Group : Potentially increases solubility and alters pharmacokinetics.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many pyrrolo[1,2-a]pyrazine derivatives have been shown to inhibit protein kinases, which are crucial in cell signaling pathways. For instance, related compounds have demonstrated selective inhibition of the PI3Kδ pathway, with IC50 values as low as 14 nM .
- Anti-inflammatory Effects : Compounds structurally related to this class have exhibited significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, certain derivatives achieved IC50 values against COX-1 and COX-2 in the range of 19.45 to 42.1 μM .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substitution Position : The position of substituents on the phenyl rings significantly impacts potency. For instance, polar substituents at the para position have been linked to increased activity against specific targets .
- Functional Group Influence : The presence of electron-withdrawing groups (like fluorine) can enhance binding affinity to active sites in target proteins.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Aurora Kinase Inhibition : A study identified a related compound as a potent inhibitor of Aurora A kinase (IC50 = 6.1 nM). This highlights the potential for similar derivatives to target kinases involved in cancer progression .
- Anti-inflammatory Activity : In vivo assays demonstrated that certain pyrimidine derivatives exhibited significant anti-inflammatory effects in animal models, indicating that modifications in chemical structure can lead to enhanced therapeutic profiles .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
